6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Description
Properties
IUPAC Name |
6-chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11;/h5,13H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLSZVNJEXUDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1CCCN2)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group into the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Halogenation: Introduction of chlorine and fluorine atoms into the structure.
Cyclization: Formation of the tetrahydroquinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas with a palladium catalyst.
Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which are valuable intermediates in the synthesis of pharmaceuticals.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds similar to 6-chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds demonstrate effective antibacterial activity against various strains of bacteria such as E. coli and Staphylococcus aureus. The MIC values for these compounds ranged from 50 to 250 μg/mL, indicating their potential as antibacterial agents .
Anticancer Properties
Tetrahydroquinoline derivatives have been studied for their anticancer effects. The compound's ability to interact with biological targets involved in cancer progression has been highlighted:
- Mechanism of Action : Certain studies suggest that these compounds can inhibit tubulin polymerization by binding to the colchicine site on tubulin, which is crucial for cancer cell division . This mechanism underlines the potential of 6-chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline; hydrochloride in developing new anticancer therapies.
Synthetic Applications
The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Catalyzed Reactions : It can be used in palladium-catalyzed cross-coupling reactions to synthesize more complex heterocycles . This versatility makes it a valuable building block in medicinal chemistry and material science.
Case Studies
Mechanism of Action
The mechanism of action of 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to other tetrahydroquinoline derivatives, differing in substituent type, position, and ring system. Below is a detailed comparison:
Structural and Molecular Comparisons
Notes:
- Fluorine vs.
- Methyl Group Impact: The methyl group at position 5 (target) may reduce metabolic oxidation compared to unsubstituted analogs, improving bioavailability .
- Positional Isomerism: Chlorine at position 6 (target) vs. 5 or 7 (other analogs) alters steric and electronic interactions in receptor binding .
Physicochemical Properties
Limited data on the target compound’s exact melting or boiling points exist, but inferences can be made from analogs:
- Hydrochloride Salts: Most tetrahydroquinoline hydrochlorides exhibit melting points between 138–213°C (e.g., 1,2,3,4-tetrahydroquinoline hydrochloride: m.p. 181°C) .
- Solubility: Hydrochloride salts generally show higher water solubility than free bases. Fluorine (target) may slightly reduce solubility compared to methoxy analogs .
Biological Activity
6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a synthetic compound belonging to the tetrahydroquinoline class. Its unique structural features, including the chloro and fluoro substituents on the quinoline ring, contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is C10H10ClF·HCl. The compound's structure includes:
- Chloro group at the 6th position
- Fluoro group at the 8th position
- Methyl group at the 5th position
These substituents enhance the compound's solubility and reactivity in biological systems, making it a candidate for pharmacological studies.
Biological Activities
Research indicates that 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antibacterial properties. Its structural similarity to other known antimicrobial agents positions it as a candidate for further investigation in this area .
- Anticancer Properties : There is emerging evidence that tetrahydroquinoline derivatives can exhibit anticancer effects. The specific mechanisms by which 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride may exert these effects are still under investigation but may involve interference with cell cycle progression or induction of apoptosis in cancer cells .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in various biochemical pathways. For instance, it may interact with coagulation factors or other therapeutic targets .
The exact mechanism of action of 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is not fully elucidated. However, it is believed that:
- The presence of halogen atoms (chlorine and fluorine) enhances binding affinity to biological targets.
- The compound may disrupt enzyme-substrate interactions or alter receptor signaling pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride | Chloro at 6th; Fluoro at 8th; Methyl at 5th | Potential antimicrobial and anticancer |
| 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline | Fluoro at 8th; Methyl at 5th | Antimicrobial properties reported |
| 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline | Chloro at 8th; Fluoro at 6th; Methyl at 5th | Investigated for enzyme inhibition |
This table highlights how variations in substituent positioning can significantly influence biological activity and reactivity.
Case Studies and Research Findings
Recent studies have investigated the synthesis and evaluation of various derivatives of tetrahydroquinolines. For example:
- A study demonstrated that certain derivatives exhibited high inhibitory activity against coagulation factors Xa and XIa . This suggests that similar derivatives could be explored for therapeutic applications in hematology.
Moreover:
- Research focusing on the synthesis pathways indicates that specific reaction conditions can optimize yields and enhance biological activity through structural modifications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive cyclization of substituted nitroarenes or through Friedländer condensation. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) improves reaction efficiency by 20–30% compared to conventional heating . Purification typically involves recrystallization from ethanol/water mixtures, with yields averaging 65–75%. Impurities (e.g., unreacted intermediates) are monitored via HPLC using a C18 column and UV detection at 254 nm .
Q. How is the structural integrity of this compound confirmed in academic research?
- Methodological Answer : Structural characterization employs:
- 1H/13C NMR : Assignments focus on methyl (δ ~1.2–1.5 ppm), fluorine (δ ~−110 to −120 ppm for 19F NMR), and aromatic proton signals (δ ~6.5–8.0 ppm) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₀H₁₁ClF₂N: 234.0562) .
- X-ray Crystallography : Resolves spatial arrangement of the tetrahydroquinoline core and substituent positions .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : The compound is sparingly soluble in water (<1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Stability studies (pH 3–9, 25°C) show degradation <5% over 48 hours. Long-term storage requires desiccated conditions (−20°C) to prevent hydrolysis of the hydrochloride salt .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro, fluoro, methyl) impact structure-activity relationships (SAR) in biological assays?
- Methodological Answer : Comparative SAR studies using analogs (e.g., 8-fluoro vs. 8-trifluoromethyl derivatives) reveal:
- Antimicrobial Activity : Chloro/fluoro substituents enhance Gram-positive bacterial inhibition (MIC 2–8 µg/mL) due to increased lipophilicity and membrane penetration .
- Enzyme Binding : Methyl groups at position 5 reduce steric hindrance in kinase binding pockets (IC₅₀ improved by 3-fold) .
- Data Analysis : Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations validate experimental trends .
Q. How can contradictory data on biological activity be resolved when testing this compound across different cell lines?
- Methodological Answer : Discrepancies arise from cell-specific metabolic rates or assay conditions. Mitigation strategies include:
- Normalization : Use of internal controls (e.g., ATP quantification for viability assays) .
- Dose-Response Curves : EC₅₀ values calculated across 8–12 concentrations to account for variability .
- Orthogonal Assays : Confirm results via fluorescence-based assays (e.g., caspase-3 activation for apoptosis) and transcriptomics .
Q. What experimental designs are recommended for evaluating this compound’s potential in enzyme inhibition studies?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR, CDK2) due to the tetrahydroquinoline scaffold’s ATP-binding affinity .
- Assay Conditions : Use Z’-factor >0.5 in 384-well plates with 10 µM ATP and 1–10 µM compound .
- Data Validation : Compare inhibition rates (Ki) with positive controls (e.g., staurosporine) and assess time-dependent effects .
Q. What analytical methods are critical for detecting degradation products during long-term stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (60°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks .
- LC-MS/MS : Identify degradation products (e.g., demethylated or oxidized derivatives) using a Q-TOF mass spectrometer in positive ion mode .
- Quantification : Degradation thresholds set at >0.1% for any impurity (ICH Q3A guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
